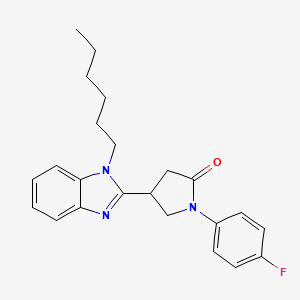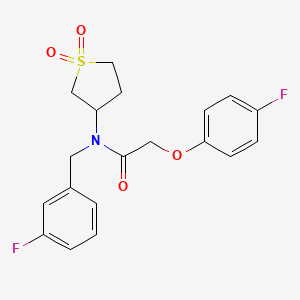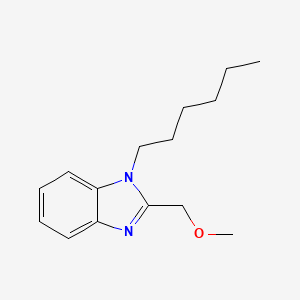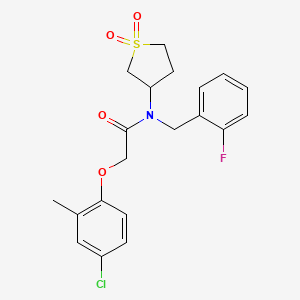![molecular formula C16H17ClN8O4S2 B11410987 7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410987.png)
7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of the pyrazole and tetrazole moieties. Key reagents include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: undergoes various chemical reactions, including:
Oxidation: The sulfur and nitrogen atoms in the structure can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-{[2-(4-chloro-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid: can be compared to other compounds with similar structures, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H17ClN8O4S2 |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
7-[2-(4-chloropyrazol-1-yl)propanoylamino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17ClN8O4S2/c1-7(24-4-9(17)3-18-24)12(26)19-10-13(27)25-11(15(28)29)8(5-30-14(10)25)6-31-16-20-21-22-23(16)2/h3-4,7,10,14H,5-6H2,1-2H3,(H,19,26)(H,28,29) |
Clé InChI |
SRFXZBVHYQPYLN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC1C2N(C1=O)C(=C(CS2)CSC3=NN=NN3C)C(=O)O)N4C=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-methoxypropyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410911.png)


![11-methyl-7-(2-morpholin-4-ylethyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410941.png)
![5-chloro-N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410946.png)
![2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11410949.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410951.png)
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11410954.png)

![2-[(Naphthalen-2-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B11410981.png)
![ethyl 5-acetyl-4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11410988.png)
![2-{[3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11410993.png)
![2-{4-[(4-Chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11410994.png)

